(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride CAS 60364-11-6 properties
(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride CAS 60364-11-6 properties
This in-depth technical guide provides a comprehensive analysis of (1R,5S)-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 60364-11-6).
Note on Stereochemistry: The CAS number 60364-11-6 corresponds to the 3-azabicyclo[3.3.1]nonane hydrochloride salt. While the user prompt specifies "(1S,5S)", the unsubstituted 3-azabicyclo[3.3.1]nonane skeleton is a meso compound possessing a plane of symmetry. The IUPAC stereodescriptors for the bridgehead carbons in the meso form are (1R,5S) (or equivalently 1S,5R). This guide focuses on this standard stable isomer associated with the provided CAS, while addressing the stereochemical nuances of the scaffold.
CAS: 60364-11-6 | Formula: C₈H₁₅N·HCl | MW: 161.67 g/mol [1]
Executive Summary
3-Azabicyclo[3.3.1]nonane hydrochloride is a bridged bicyclic amine salt serving as a critical "privileged scaffold" in medicinal chemistry. Its rigid, cage-like structure mimics the adamantane framework but incorporates a secondary amine, offering a unique vector for functionalization. This scaffold is extensively utilized in the design of GPCR ligands (particularly opioid and dopamine receptors), anti-arrhythmic agents , and enzyme inhibitors due to its ability to position substituents in precise 3D orientations that flexible chains cannot achieve.
Physicochemical Profile
The hydrochloride salt improves the handling and water solubility of the lipophilic amine base.
| Property | Value | Technical Note |
| CAS Number | 60364-11-6 | Refers to the HCl salt. Free base is CAS 280-70-6.[2] |
| IUPAC Name | 3-Azabicyclo[3.3.1]nonane hydrochloride | Stereochemistry is (1R,5S)-meso. |
| Molecular Weight | 161.67 g/mol | Base MW: 125.21 g/mol ; HCl MW: 36.46 g/mol . |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, EthanolLow: Ether, Hexane | Protonated amine forms strong H-bonds with water. |
| pKa (Calc.) | ~10.5 - 11.0 | Typical for secondary bicyclic amines; highly basic. |
| LogP (Base) | ~1.8 | Lipophilic core allows blood-brain barrier (BBB) penetration. |
| Geometry | Twin-Chair Conformation | The [3.3.1] system prefers a chair-chair arrangement, minimizing transannular strain. |
Structural Analysis & Stereochemistry
The 3-azabicyclo[3.3.1]nonane skeleton consists of two cyclohexane rings sharing positions 1, 5, and 9.
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Meso Symmetry: The molecule possesses a plane of symmetry passing through N3 and C9. Consequently, despite having chiral bridgehead carbons (C1 and C5), the molecule is achiral (meso).
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Conformational Locking: Unlike piperidine, which undergoes rapid ring inversion, the [3.3.1]nonane system is relatively rigid. The preferred conformation is the Chair-Chair (CC) form.[3] However, repulsion between the endo-hydrogens at C7 and C3 (if substituted) can force a Chair-Boat equilibrium.
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Stereochemical Notation: The bridgehead carbons are designated (1R,5S). This configuration is fixed by the bridge; inverting one center (e.g., to 1S,5S) is geometrically forbidden in this ring size without breaking bonds or introducing extreme strain (anti-Bredt olefins).
Synthesis Strategy
The synthesis of the 3-azabicyclo[3.3.1]nonane core is a classic example of the Double Mannich Reaction (Robinson-Schöpf type condensation).
Retrosynthetic Analysis
The most efficient route disconnects the molecule at the N3-C2 and N3-C4 bonds, tracing back to cyclohexanone , formaldehyde , and a nitrogen source .
Detailed Protocol: The "Modified Mannich" Route
This two-stage protocol first constructs the ketone-bridged intermediate, followed by reduction to the parent amine.
Stage 1: Construction of the Bicyclic Ketone
Reaction: Double Mannich Condensation
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Reagents: Cyclohexanone (1.0 eq), Paraformaldehyde (2.2 eq), Ammonium Acetate (1.1 eq), Glacial Acetic Acid (solvent).
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Mechanism: In situ formation of iminium ions followed by sequential enol attacks.
Step-by-Step:
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Dissolution: Dissolve cyclohexanone (9.8 g, 0.1 mol) in glacial acetic acid (50 mL).
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Addition: Add paraformaldehyde (6.6 g, 0.22 mol) and ammonium acetate (8.5 g, 0.11 mol) slowly.
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Reflux: Heat the mixture to mild reflux (90-100°C) for 2-4 hours. The solution typically turns orange/red.
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Workup: Cool to RT. Remove acetic acid under reduced pressure.
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Neutralization: Treat the residue with 20% NaOH until pH > 10. Extract with CHCl₃ (3x).
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Purification: The crude product is 3-azabicyclo[3.3.1]nonan-9-one . It can be recrystallized from cyclohexane.
Stage 2: Wolff-Kishner Reduction
Reaction: Removal of the C9 Carbonyl
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Reagents: 3-azabicyclo[3.3.1]nonan-9-one, Hydrazine hydrate, KOH, Ethylene glycol (high boiling solvent).
Step-by-Step:
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Hydrazone Formation: Mix the ketone (10 mmol) with hydrazine hydrate (30 mmol) and KOH (40 mmol) in ethylene glycol (20 mL).
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Heating: Heat to 120°C for 2 hours to form the hydrazone.
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Elimination: Increase temperature to 180-200°C (distilling off water/excess hydrazine) for 3-4 hours. Nitrogen gas evolves.
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Extraction: Cool, dilute with water, and extract the amine with diethyl ether.
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Salt Formation: Bubble dry HCl gas into the ether layer to precipitate 3-azabicyclo[3.3.1]nonane hydrochloride . Filter and dry.
Synthesis Workflow Diagram
Caption: Two-stage synthesis of CAS 60364-11-6 via Robinson-Schöpf condensation and Wolff-Kishner reduction.
Applications in Drug Discovery
The 3-azabicyclo[3.3.1]nonane scaffold is a bioisostere for piperidine and tropane rings, offering distinct pharmacological profiles.
Pharmacophore Mapping
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Lipophilic Cage: The bicyclic carbon framework fits into hydrophobic pockets (e.g., GPCR transmembrane domains).
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Protonatable Nitrogen: The secondary amine (N3) mimics the basic nitrogen found in neurotransmitters (dopamine, serotonin), essential for ionic interactions with Asp/Glu residues in receptors.
Key Therapeutic Areas
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Opioid Receptor Modulators: Derivatives substituted at N3 or C9 show high affinity for Mu and Kappa opioid receptors. The rigid structure reduces entropic penalty upon binding.
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Sigma Receptor Ligands: The hydrophobic cage is ideal for the Sigma-1 and Sigma-2 receptor binding pockets, relevant in neuroprotection and cancer therapy.
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Anti-Arrhythmic Agents: Used as a scaffold to block potassium channels (hERG interaction is a liability to be monitored).
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Chorismate Mutase Inhibitors: The transition state of chorismate mutase mimics the [3.3.1] geometry; derivatives act as transition-state analog inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: SAR vectors for the 3-azabicyclo[3.3.1]nonane scaffold.
Safety & Handling
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Hazards: As a secondary amine salt, it is an Irritant (Skin/Eye) . The free base is corrosive.
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Toxicity: Acute toxicity data is limited for the unsubstituted core, but related alkaloids (e.g., cytisine) are potent. Handle as a potential neurotoxin.
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Storage: Hygroscopic. Store in a tightly sealed container at Room Temperature (RT), preferably in a desiccator.
References
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PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride (CID 75412436). National Library of Medicine. Link
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Sigma-Aldrich. (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride Product Sheet. Merck KGaA. Link
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Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. Link
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RSC Advances. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Royal Society of Chemistry. Link
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BenchChem. Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application.Link
